Snake trippetide;(2S)-beta-Alanyl-L-prolyl-2,4-diamino-N-(phenylmethyl)butanamide acetate

Description

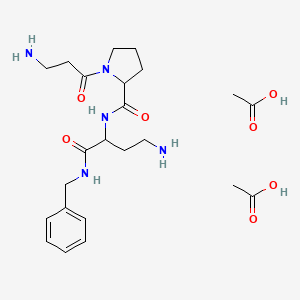

Snake trippetide, also known by its IUPAC name (2S)-beta-Alanyl-L-prolyl-2,4-diamino-N-(phenylmethyl)butanamide acetate (CAS: 823202-99-9), is a synthetic peptide derivative modeled after the bioactive components of snake venom. It has gained prominence in cosmetic formulations due to its ability to mimic the muscle-relaxing effects of natural venom peptides, particularly for reducing dynamic wrinkles. Structurally, it comprises a β-alanine residue linked to L-proline and a modified diaminobutyroyl benzylamide group, stabilized by acetate counterions. Its molecular formula is C₁₉H₂₉N₅O₃·2(C₂H₄O₂), with a molecular weight of 495.58 g/mol. The compound is stored at -20°C to maintain stability and appears as a white powder in its pure form .

Properties

Molecular Formula |

C23H37N5O7 |

|---|---|

Molecular Weight |

495.6 g/mol |

IUPAC Name |

acetic acid;N-[4-amino-1-(benzylamino)-1-oxobutan-2-yl]-1-(3-aminopropanoyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C19H29N5O3.2C2H4O2/c20-10-8-15(18(26)22-13-14-5-2-1-3-6-14)23-19(27)16-7-4-12-24(16)17(25)9-11-21;2*1-2(3)4/h1-3,5-6,15-16H,4,7-13,20-21H2,(H,22,26)(H,23,27);2*1H3,(H,3,4) |

InChI Key |

HSUGRPOJOBRRBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)CCN)C(=O)NC(CCN)C(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Liquid-Phase Synthesis Methods

Boc-Protected Sequential Condensation

This method avoids solid-phase resins, reducing production costs by 30–40% compared to traditional approaches.

Stepwise Protocol

Boc-Asn-OH Preparation :

Boc-Ala(CN)-NHBn Synthesis :

Final Tripeptide Assembly :

Advantages and Limitations

Solid-Phase Synthesis (SPS) Adaptations

Comparative Analysis of Methods

Table 1: Synthesis Method Performance

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Liquid-Phase (Boc) | 95.5 | 98 | Low | High |

| Fragment Condensation | 51.3 | 97.4 | Moderate | Moderate |

| Solid-Phase (Fmoc) | 70–75 | 97 | High | Low |

Table 2: Critical Reagents and Conditions

| Step | Reagents/Conditions | Role |

|---|---|---|

| Protection | Boc anhydride, Cbz-Cl | Amino group protection |

| Activation | HBTU, HOBt, DCC | Carboxyl activation |

| Deprotection | TFA (95% aq.), piperidine (20% in THF) | Remove Boc/Fmoc groups |

| Crystallization | Water/acetonitrile (1:3 v/v) | Final product purification |

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Mechanism of Action: Neuromuscular Blockade

The peptide antagonizes muscle-type nicotinic acetylcholine receptors (nmAChRs) by binding to the ε subunit, preventing acetylcholine from activating the receptor . This inhibits sodium ion influx, depolarization, and muscle contraction .

Key Interactions:

-

Hydrogen Bonding : Tyrosine residues in the peptide form backbone hydrogen bonds with cysteine residues on the receptor .

-

β-Strand Alignment : A β-strand in the peptide aligns with the receptor’s β-sheet structure, stabilizing binding .

Stability and Degradation

-

Thermal Stability : Retains structural integrity up to 78°C, with a melting temperature () of 78°C .

-

Storage : Stable for 24 months at 2–8°C; degrades at room temperature due to hydrolysis of amide bonds .

Functional Modifications

-

Acetylation : The diacetate salt enhances solubility and shelf life .

-

Receptor Specificity : Modifications to the C-terminus (e.g., benzylamide) improve selectivity for nmAChRs over neuronal subtypes .

Biological Interactions

-

Neuroprotection : Counteracts acrolein-induced toxicity by restoring synapsin I expression and glucose uptake in PC12 cells .

-

Antithrombotic Activity : Analogous tripeptides (e.g., Glu-Val-Trp) inhibit platelet aggregation via metalloprotease inhibition .

Table 2: Pharmacodynamic Profile

| Property | Effect |

|---|---|

| Wrinkle Reduction | 52% reduction after 28 days |

| Neurotoxin Neutralization | = 0.9 nM for α-neurotoxins |

| Cell Viability | 80% recovery in acrolein-treated cells |

Comparative Analysis with Natural Toxins

| Feature | SYN-AKE | Waglerin 1 |

|---|---|---|

| Molecular Weight | 495.58 g/mol | ~3,800 Da |

| Binding Affinity | = 0.9 nM | = 0.2 nM |

| Thermal Stability | = 78°C | Denatures above 50°C |

Limitations and Side Effects

Scientific Research Applications

Snake trippetide; (2S)-beta-Alanyl-L-prolyl-2,4-diamino-N-(phenylmethyl)butanamide acetate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in cellular signaling and interaction with biological membranes.

Mechanism of Action

The mechanism of action of Snake trippetide; (2S)-beta-Alanyl-L-prolyl-2,4-diamino-N-(phenylmethyl)butanamide acetate involves its interaction with specific molecular targets and pathways. It has been shown to enhance axonal and synaptic plasticity by increasing the expression of proteins related to these processes, such as synapsin I and β-III-Tubulin. Additionally, it modulates energy metabolism by upregulating AMPK-α and SIRT I. The compound also influences gene expression, including genes encoding apolipoprotein E (ApoE) and Mitogen-Activated Protein Kinase 3 (Mapk3), which are associated with cognitive improvements .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize snake trippetide’s properties and applications, it is compared to structurally or functionally related compounds, including pharmaceutical intermediates and other amide derivatives.

Table 1: Comparative Analysis of Snake Trippetide and Analogous Compounds

*Calculated based on formula C₁₆H₂₄N₂O₂.

Key Findings :

Structural Complexity: Snake trippetide’s tripeptide backbone distinguishes it from simpler amide-based intermediates (e.g., the piperidinyl-propanamide in ). Its incorporation of β-alanine and proline enhances conformational flexibility, critical for mimicking venom peptides’ receptor interactions . Compounds like the thioxomethyl-trimethylbutanamide and diphenylhexanamide derivatives feature bulkier aromatic and heterocyclic groups, which may enhance binding affinity but reduce skin permeability compared to snake trippetide.

In contrast, smaller analogs like the piperidinyl-propanamide (276.38 g/mol) may exhibit better bioavailability but lack targeted cosmetic benefits .

Functional Applications :

- While snake trippetide is optimized for topical muscle relaxation, the compared compounds are primarily pharmaceutical intermediates or investigational drugs. For example, the diphenylhexanamide derivative includes a hydroxy group and tetrahydropyrimidinyl moiety, indicative of protease resistance for oral administration.

Stability Considerations :

- Snake trippetide requires stringent storage conditions (-20°C), reflecting sensitivity to thermal degradation. Stability data for other compounds are unavailable, but their structural features (e.g., thioamide bonds in ) may confer greater resilience under ambient conditions.

Biological Activity

The compound known as Snake Tripeptide, specifically (2S)-beta-Alanyl-L-prolyl-2,4-diamino-N-(phenylmethyl)butanamide acetate, is derived from snake venom and has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

Snake tripeptides are characterized by their complex structures, which consist of various amino acids that contribute to their biological activity. The specific structure of (2S)-beta-Alanyl-L-prolyl-2,4-diamino-N-(phenylmethyl)butanamide acetate allows it to interact with biological targets effectively.

The primary mechanisms through which snake tripeptides exert their biological effects include:

- Neuromuscular Blocking : Similar to other snake venom components, this tripeptide can act as a neuromuscular blocker by inhibiting the nicotinic acetylcholine receptors (nAChRs). This leads to muscle relaxation and has potential applications in cosmetic treatments for reducing wrinkles .

- Antimicrobial Activity : Snake venoms contain antimicrobial peptides that can inhibit the growth of bacteria and fungi. The tripeptide may exhibit similar properties, contributing to its pharmacological potential .

- Analgesic Effects : Certain components derived from snake venom have been shown to possess analgesic properties by modulating pain pathways in the nervous system .

Pharmacological Applications

The diverse biological activities of snake tripeptides suggest several potential applications in medicine:

- Cosmetic Use : The ability to relax facial muscles makes this compound a candidate for anti-wrinkle treatments, potentially offering an alternative to botulinum toxin with fewer side effects .

- Antimicrobial Therapies : Given the increasing resistance to conventional antibiotics, the antimicrobial properties of snake-derived peptides could lead to new therapeutic agents against resistant strains of bacteria .

- Cancer Research : Emerging studies indicate that certain snake venom components may induce apoptosis in cancer cells. Investigating the effects of tripeptides on cancer cell lines could reveal novel anti-cancer strategies .

Case Studies and Research Findings

Numerous studies have investigated the biological activities of snake venom components and their derivatives:

- Neuroprotective Effects : A study demonstrated that a synthetic snake venom peptide protected neuronal cells from toxicity by activating neurotrophic signaling pathways . This suggests that similar peptides could be developed for neuroprotective therapies.

- Antimicrobial Efficacy : Research has shown that cathelicidin-related antimicrobial peptides from snake venom exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. These findings highlight the potential for developing new antimicrobial agents based on tripeptide structures .

- Cancer Cell Apoptosis : Investigations into specific snake venom metalloproteinases have revealed their ability to induce apoptosis in leukemia cell lines through caspase-dependent pathways. This mechanism may also be applicable to tripeptides derived from snake venom .

Data Table: Biological Activities of Snake Tripeptides

Q & A

Q. What are the critical physicochemical properties and storage requirements for maintaining Snake trippetide stability?

Methodological Answer: Snake trippetide is a white powder with the molecular formula C19H29N5O3·2(C2H4O2) and a molecular weight of 495.58 g/mol . Stability is highly sensitive to temperature; long-term storage at -20°C is essential to prevent degradation. Researchers should aliquot the compound to avoid repeated freeze-thaw cycles. Solubility in common solvents (e.g., water, ethanol) must be validated experimentally, as impurities or hydration states may alter dissolution properties. For structural confirmation, 1H NMR and 13C NMR are recommended to verify the β-alanyl-prolyl-diaminobutyroyl benzylamide backbone and acetate counterions .

Q. Table 1: Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 823202-99-9 | |

| Molecular Weight | 495.58 g/mol | |

| Storage Temperature | -20°C | |

| Appearance | White powder |

Q. How is Snake trippetide synthesized, and what analytical methods confirm its purity?

Methodological Answer: The synthesis involves coupling β-alanine, L-proline, and 2,4-diamino-N-(phenylmethyl)butanamide via solid-phase peptide synthesis (SPPS) or solution-phase methods. A critical step is the acetylation of the diaminobutyroyl benzylamide moiety to form the diacetate salt . Post-synthesis, purity is assessed using:

- Reverse-phase HPLC with UV detection (λ = 220 nm for peptide bonds).

- Mass spectrometry (MS) to confirm the molecular ion peak at m/z 495.58 .

- Elemental analysis to validate carbon, hydrogen, and nitrogen percentages against theoretical values.

For stereochemical validation, 1H NMR coupling constants and circular dichroism (CD) can resolve the (2S)-configuration of the β-alanyl residue .

Advanced Research Questions

Q. What experimental designs are optimal for investigating Snake trippetide’s neuromuscular activity?

Methodological Answer: To study its purported anticholinergic or neuromuscular blocking effects (e.g., Syn-Ake’s "botox-like" activity ), use:

- In vitro electrophysiology : Patch-clamp assays on cultured dorsal root ganglia (DRG) neurons to measure inhibition of voltage-gated sodium channels.

- Ex vivo muscle contraction assays : Isolated rodent diaphragm or ileum tissues exposed to acetylcholine, with Snake trippetide dose-response curves to quantify IC50 values.

- Competitive binding studies : Radiolabeled α-bungarotoxin in competition with Snake trippetide at nicotinic acetylcholine receptors (nAChRs) .

Note : Controls should include peptide stability tests (e.g., incubation in serum-containing media to assess proteolytic resistance).

Q. How can researchers resolve contradictions in reported biological activities of Snake trippetide across studies?

Methodological Answer: Discrepancies in bioactivity (e.g., anti-wrinkle vs. analgesic effects ) may arise from:

- Batch variability : Validate peptide purity (>95% via HPLC) and stereochemistry (CD or X-ray crystallography) across batches .

- Assay specificity : Use knockout cell lines (e.g., nAChR-deficient models) to confirm target engagement.

- Meta-analysis : Apply statistical tools (e.g., Cohen’s d for effect size comparison) to harmonize data from disparate studies .

Q. Table 2: Common Sources of Data Contradiction

| Factor | Resolution Strategy |

|---|---|

| Impurities | Rigorous HPLC-MS validation |

| Species-specific effects | Cross-validate in human vs. rodent models |

| Off-target interactions | Proteome-wide affinity screens (e.g., phage display) |

Q. What strategies optimize Snake trippetide’s stability in aqueous formulations for in vivo studies?

Methodological Answer: Aqueous degradation pathways (e.g., hydrolysis, oxidation) require:

- pH optimization : Conduct stability trials at pH 4–6, where acetate counterions buffer against hydrolysis .

- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to enhance shelf life.

- Real-time stability monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-MS to track degradation products.

For in vivo delivery, encapsulation in liposomes or PLGA nanoparticles can mitigate enzymatic degradation in serum .

Q. How do structural analogs of Snake trippetide compare in target specificity and potency?

Methodological Answer: To design analogs (e.g., substituting β-alanine with D-alanine or modifying the benzylamide group):

- Molecular docking : Simulate interactions with nAChRs using software like AutoDock Vina.

- SAR studies : Synthesize analogs with incremental modifications and test in functional assays (e.g., calcium flux in neuroblastoma cells).

- Metathesis reactions : Introduce unsaturated bonds (e.g., allyl groups) to enhance membrane permeability .

Key Finding : Analogs with bulkier aromatic groups show increased receptor affinity but reduced solubility, necessitating trade-off analysis .

Data Analysis & Reporting

Q. What statistical frameworks are recommended for dose-response studies involving Snake trippetide?

Methodological Answer:

- Non-linear regression (e.g., Hill equation) to calculate EC50/IC50.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.

- Power analysis to determine sample sizes ensuring >80% statistical power.

Report data with 95% confidence intervals and raw datasets in supplementary materials for reproducibility .

Q. How should researchers validate Snake trippetide’s absence of cytotoxicity in cell-based assays?

Methodological Answer:

- MTT assays : Measure mitochondrial activity in human fibroblasts or keratinocytes after 24–72 hr exposure.

- Lactate dehydrogenase (LDH) release : Quantify membrane integrity.

- High-content imaging : Assess nuclear morphology (Hoechst staining) for apoptosis/necrosis .

Threshold : Cytotoxicity >10% at the highest tested dose invalidates functional data due to off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.